molecular formula C7H4F6N2 B1405028 4,5-Bis-trifluoromethyl-pyridin-2-ylamine CAS No. 176762-33-7

4,5-Bis-trifluoromethyl-pyridin-2-ylamine

Cat. No.: B1405028
CAS No.: 176762-33-7
M. Wt: 230.11 g/mol
InChI Key: COFJMXYESGMWGW-UHFFFAOYSA-N
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Description

4,5-Bis-trifluoromethyl-pyridin-2-ylamine is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a pyridine ring. This compound is of significant interest due to its unique electronic properties, which are influenced by the trifluoromethyl groups. These properties make it valuable in various fields, including medicinal chemistry, agrochemicals, and material sciences .

Preparation Methods

The synthesis of 4,5-Bis-trifluoromethyl-pyridin-2-ylamine typically involves the use of palladium-catalyzed amination reactions. One common method includes the reaction of 2-bromo-5-(trifluoromethyl)pyridine with aromatic amines in the presence of a palladium catalyst, such as Pd(dba)2/BINAP, and a base like sodium tert-butoxide. This reaction is carried out under an argon atmosphere in boiling 1,4-dioxane .

Industrial production methods may involve similar catalytic processes, optimized for higher yields and scalability.

Chemical Reactions Analysis

4,5-Bis-trifluoromethyl-pyridin-2-ylamine undergoes various chemical reactions, including:

    Amination: The compound can participate in further amination reactions, forming complex ligands.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the trifluoromethyl groups.

Common reagents used in these reactions include palladium catalysts, bases like sodium tert-butoxide, and solvents such as 1,4-dioxane. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,5-Bis-trifluoromethyl-pyridin-2-ylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metals that exhibit unique luminescent properties.

    Biology: The compound’s derivatives have shown cytotoxic activity and the ability to bind with DNA molecules, making them potential candidates for anticancer research.

    Medicine: Its unique electronic properties make it a valuable component in the development of pharmaceuticals, particularly those targeting specific molecular pathways.

    Industry: The compound is used in the development of advanced materials with specific electronic and solubility properties.

Mechanism of Action

The mechanism by which 4,5-Bis-trifluoromethyl-pyridin-2-ylamine exerts its effects is largely dependent on its ability to form complexes with metals and interact with biological molecules. The trifluoromethyl groups enhance the compound’s ability to participate in electronic interactions, making it a potent ligand in coordination chemistry. In biological systems, its derivatives can interact with DNA and other biomolecules, potentially disrupting cellular processes and exhibiting cytotoxic effects .

Comparison with Similar Compounds

Similar compounds to 4,5-Bis-trifluoromethyl-pyridin-2-ylamine include other pyridine derivatives with trifluoromethyl groups. These compounds share similar electronic properties but differ in their specific applications and reactivity. For example:

    2,3,5-Trifluoromethylpyridine: Used in agrochemicals and pharmaceuticals.

    4-Trifluoromethylpyridine: Known for its use in material sciences and as a building block in organic synthesis.

The uniqueness of this compound lies in the specific positioning of the trifluoromethyl groups, which significantly influence its electronic properties and reactivity .

Properties

IUPAC Name

4,5-bis(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F6N2/c8-6(9,10)3-1-5(14)15-2-4(3)7(11,12)13/h1-2H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFJMXYESGMWGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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